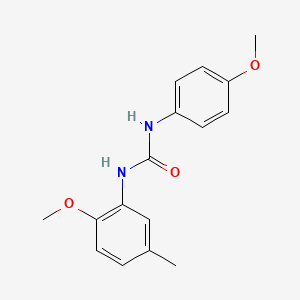
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea, also known as MMPU, is a compound that has been synthesized for its potential use in scientific research. MMPU belongs to the class of urea derivatives and has been shown to have promising effects on various biological processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, this compound protects neurons from oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its specificity towards certain biological processes. This compound has been shown to selectively inhibit the activity of enzymes involved in cancer cell growth and inflammation, without affecting normal cells. However, one limitation of using this compound is its solubility in water. This compound has low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential use in combination therapy with other anticancer drugs. This compound has been shown to enhance the effects of certain chemotherapeutic agents, such as cisplatin and doxorubicin. Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to reduce the accumulation of beta-amyloid plaques and protect neurons from oxidative stress, which are hallmarks of these diseases. Additionally, further research is needed to understand the full mechanism of action of this compound and its effects on other biological processes.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea involves the reaction of 2-methoxy-5-methylphenylamine and 4-methoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity of this compound is determined through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have potential applications in various fields of scientific research. It has been studied for its effects on cancer cells, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-4-9-15(21-3)14(10-11)18-16(19)17-12-5-7-13(20-2)8-6-12/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXACCRITJENIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

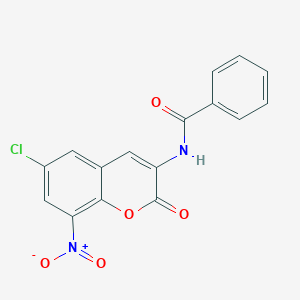


![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5838347.png)
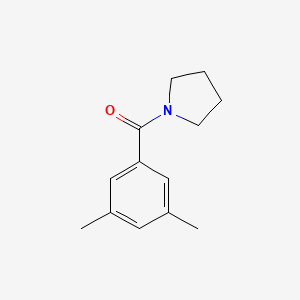
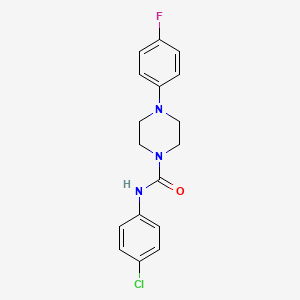


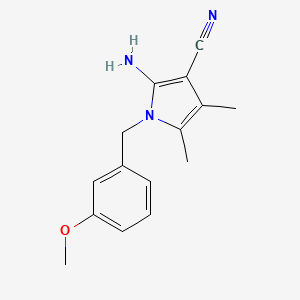
![2-(4-chlorophenoxy)-N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5838401.png)
![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)

![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)